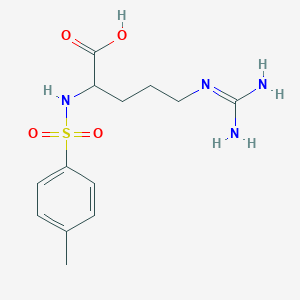

Tos-Arg-OH

描述

Tos-Arg-OH, also known as Boc-Arg(Tos)-OH or N-α-t.-Boc-N G -tosyl-L-arginine, is a chemical compound used in peptide synthesis . It has a molar mass of 428.5 g/mol and its Hill Formula is C₁₈H₂₈N₄O₆S .

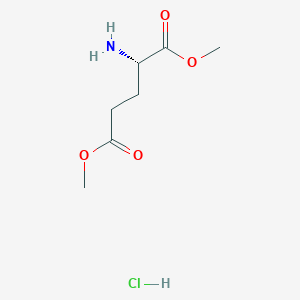

Molecular Structure Analysis

The molecular structure of Tos-Arg-OH is represented by the Hill Formula C₁₈H₂₈N₄O₆S . It contains a total of 57 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

While specific chemical reactions involving Tos-Arg-OH are not detailed in the search results, it is known that Tos-Arg-OH is used in peptide synthesis . This suggests that it participates in amide bond formation reactions, which are characteristic of peptide synthesis.Physical And Chemical Properties Analysis

Tos-Arg-OH is a white to slight yellow to beige powder . It has a melting point of 90 °C . It is clearly soluble in 1 mmole in 2 ml DMF .科学研究应用

The stability of three Fmoc-Arg(X)-OH analogues [X = (Boc) 2, NO 2, and Pbf] was studied in solution over a period of time .

“Tos-Arg-OH”, also known as “Boc-Arg(Tos)-OH”, is a type of amino acid used in peptide synthesis . Here are some more details about it:

-

Peptide Synthesis : Boc-Arg(Tos)-OH is used in the synthesis of peptides . Peptides are short chains of amino acids that can perform a variety of functions in the body, including acting as hormones, neurotransmitters, and cell signaling molecules. The process of peptide synthesis involves the step-by-step addition of amino acids to a growing peptide chain.

-

Stability Studies : The stability of Boc-Arg(Tos)-OH and other analogues has been studied in solution over a period of time . These studies can provide valuable information about the shelf-life and storage conditions of these compounds.

“Tos-Arg-OH”, also known as “Boc-Arg(Tos)-OH”, is a type of amino acid used in peptide synthesis . Here are some more details about it:

-

Peptide Synthesis : Boc-Arg(Tos)-OH is used in the synthesis of peptides . Peptides are short chains of amino acids that can perform a variety of functions in the body, including acting as hormones, neurotransmitters, and cell signaling molecules. The process of peptide synthesis involves the step-by-step addition of amino acids to a growing peptide chain.

-

Stability Studies : The stability of Boc-Arg(Tos)-OH and other analogues has been studied in solution over a period of time . These studies can provide valuable information about the shelf-life and storage conditions of these compounds.

安全和危害

Tos-Arg-OH is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is highly hazardous to water . It should be stored at -15°C to -25°C .

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-Arg-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

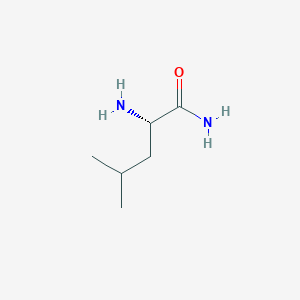

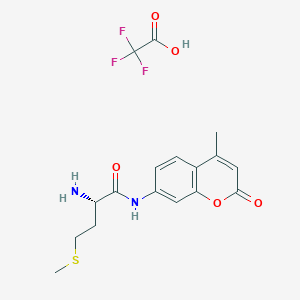

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)